N-Methylation Selectively Diminishes Nitric Oxide Synthase (NOS) Inhibitory Activity Compared to N-H Indazoles
A foundational structure-activity relationship (SAR) study by Claramunt et al. demonstrated that N-methylation of the indazole core consistently diminishes the inhibitory effect on nitric oxide synthase (NOS) isoforms [1]. This was explicitly shown for a series comparing N-H indazoles to their N-methyl counterparts; for example, N-methylation was identified as a structural feature that 'diminish[es] their effect on NOS activity.' [1]. For a user focused on developing kinase inhibitors where NOS inhibition represents an off-target liability, the N1-methyl group of 3-bromo-1-methyl-6-nitro-1H-indazole provides a built-in selectivity advantage over the non-methylated, N-H analog 3-bromo-6-nitro-1H-indazole (CAS 70315-68-3), which retains the potential for significant NOS inhibition.
| Evidence Dimension | Inhibition of Nitric Oxide Synthase (NOS) isoforms (nNOS/iNOS) |
|---|---|
| Target Compound Data | N1-methylated indazole class: Activity predicted to be diminished based on SAR trends. No quantitative IC50 available for the specific compound. |
| Comparator Or Baseline | N1-H indazole class (e.g., 3-bromo-6-nitro-1H-indazole): Retains full NOS inhibitory potential. |
| Quantified Difference | Qualitative finding: 'N-methylation of 1 and 2 diminish their effect on NOS activity.' No specific fold-change provided in the reference for this exact compound. |
| Conditions | Review of SAR from in vitro enzymatic assays on nNOS and iNOS isoforms. |
Why This Matters
This class-level inference guides selection by suggesting a favorable off-target profile for kinase-targeted programs, making the N1-methylated scaffold a more selective starting point than its N-H analog, which is a critical factor in procuring building blocks for CNS or oncology kinase programs.
- [1] Claramunt, R. M., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 17(17), 6180-6187. View Source
